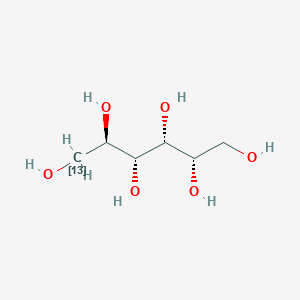

D-Sorbitol-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1 |

InChI Key |

FBPFZTCFMRRESA-UVIRXPDESA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Sorbitol-13C-2 as a Research Tool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol-13C-2 is a stable, isotopically labeled form of the sugar alcohol D-sorbitol. In the landscape of metabolic research and drug development, it serves as a powerful tracer to elucidate the dynamics of the polyol pathway. This pathway, which converts glucose to fructose via sorbitol, is implicated in the pathophysiology of various diseases, most notably diabetic complications. The incorporation of a carbon-13 (¹³C) isotope at the second carbon position allows for the precise tracking and quantification of sorbitol metabolism within complex biological systems. This guide provides a comprehensive overview of the applications of this compound in research, with a focus on experimental design, data interpretation, and its role in advancing our understanding of metabolic diseases.

Stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules, primarily as tracers for quantification during the drug development process.[1][2] this compound, being a labeled form of D-Sorbitol, is utilized in metabolic flux analysis (MFA) and as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Core Applications in Research

The primary application of this compound in a research setting is as a metabolic tracer to investigate the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose to sorbitol. This process consumes NADPH, a critical cofactor for regenerating the antioxidant glutathione. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase generates NADH, which can contribute to oxidative stress. This flux through the polyol pathway is a key factor in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy.

By introducing this compound into cellular or animal models, researchers can:

-

Quantify Polyol Pathway Flux: Measure the rate of sorbitol conversion to fructose and other downstream metabolites.

-

Investigate Enzyme Kinetics: Study the activity of aldose reductase and sorbitol dehydrogenase under various physiological and pathological conditions.

-

Elucidate Metabolic Fate: Trace the carbon backbone of sorbitol to understand its contribution to other metabolic pathways, such as glycolysis and the pentose phosphate pathway.

-

Screen for Therapeutic Agents: Evaluate the efficacy of aldose reductase inhibitors or other compounds aimed at modulating the polyol pathway.

Experimental Protocols

A crucial aspect of utilizing this compound is the design and execution of robust experimental protocols. The following outlines a general workflow for a tracer experiment in a cell culture model, which can be adapted for in vivo studies.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., retinal cells for studying retinopathy, neuronal cells for neuropathy).

-

Culture Conditions: Maintain cells in a standard culture medium. For studies on hyperglycemia, cells are typically cultured in a high-glucose medium to activate the polyol pathway.

-

Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

Sample Collection and Metabolite Extraction

-

Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

Analytical Methods: LC-MS/MS for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of ¹³C-labeled metabolites.

-

Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection of the precursor and product ions of both unlabeled and ¹³C-labeled sorbitol and its downstream metabolites.

Data Presentation

The quantitative data obtained from LC-MS/MS analysis can be summarized to compare the metabolic flux under different experimental conditions.

| Metabolite | Condition 1 (e.g., Normal Glucose) | Condition 2 (e.g., High Glucose) | Fold Change |

| Intracellular D-Sorbitol-¹³C-2 (nmol/mg protein) | 1.5 ± 0.2 | 5.8 ± 0.7 | 3.87 |

| Intracellular Fructose-¹³C-1 (nmol/mg protein) | 0.8 ± 0.1 | 3.2 ± 0.4 | 4.00 |

| Polyol Pathway Flux (nmol/mg protein/hr) | 0.5 ± 0.05 | 2.1 ± 0.2 | 4.20 |

Table 1: Representative quantitative data from a this compound tracer experiment. Values are presented as mean ± standard deviation.

Visualization of Pathways and Workflows

The Polyol Pathway and its Link to Oxidative Stress

Under hyperglycemic conditions, the flux of glucose through the polyol pathway increases, leading to the accumulation of sorbitol and fructose. The initial step, catalyzed by aldose reductase, consumes NADPH, which is essential for the regeneration of the antioxidant glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. A decrease in the NADPH/NADP+ ratio impairs the cell's antioxidant capacity, leading to oxidative stress.

Caption: The Polyol Pathway and its impact on cellular redox balance.

Experimental Workflow for this compound Tracer Analysis

The workflow for a typical tracer experiment involves several key steps, from cell culture to data analysis. This systematic approach ensures the generation of reliable and reproducible data.

Caption: A generalized workflow for metabolic flux analysis using this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the polyol pathway and its role in disease. Its use as a tracer enables the precise quantification of metabolic fluxes and provides valuable insights into the mechanisms underlying diabetic complications. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for the effective application of this compound in metabolic research. As our understanding of metabolic networks continues to grow, the use of stable isotope tracers like this compound will be paramount in the development of novel therapeutic strategies for metabolic diseases.

References

D-Sorbitol-13C-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Sorbitol-13C-2, a stable isotope-labeled form of D-Sorbitol. This document furnishes key chemical data, details on its metabolic pathway, and an exemplary experimental protocol for its application in metabolic research. The information is tailored for professionals in research, scientific, and drug development fields, offering a valuable resource for studies involving carbohydrate metabolism and related therapeutic areas.

Core Chemical and Physical Data

Stable isotope-labeled compounds are pivotal for a range of applications in metabolic research, from acting as tracers in metabolic flux analysis (MFA) to serving as internal standards for quantitative analysis by nuclear magnetic resonance (NMR) or mass spectrometry (MS). This compound, with a single carbon-13 isotope at the second carbon position, offers a precise tool for these studies.

| Property | Value | Source |

| Molecular Weight | 183.16 g/mol | N/A |

| CAS Number (D-Sorbitol-13C) | 287100-73-6 | [1] |

| CAS Number (D-Sorbitol-U-13C6) | 121067-66-1 | [2][3] |

| Unlabeled D-Sorbitol CAS | 50-70-4 | [2][3][4] |

| Molecular Formula | C5¹³CH14O6 | N/A |

| Applications | Biomolecular NMR, Metabolism, Internal Standard for Mass Spectrometry | [2][3] |

Metabolic Significance: The Polyol Pathway

D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway is of significant interest in various physiological and pathological states, particularly in the context of diabetic complications. The use of 13C-labeled sorbitol allows for the detailed investigation of the kinetics and flux through this pathway.

The central reactions of the polyol pathway are:

-

Glucose to Sorbitol: Glucose is reduced to sorbitol by the enzyme aldose reductase, utilizing NADPH as a cofactor.

-

Sorbitol to Fructose: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.

The following diagrams illustrate the core polyol pathway and a simplified experimental workflow for its study using 13C-labeled substrates.

References

Technical Guide: Stability and Storage of D-Sorbitol-13C-2

This guide provides comprehensive technical information and recommendations for the stability and storage of D-Sorbitol-13C-2, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a stable, isotopically labeled form of D-Sorbitol, a six-carbon sugar alcohol. It serves as an important internal standard in metabolic research and clinical mass spectrometry. Understanding its stability and optimal storage conditions is critical to ensure its chemical integrity and the accuracy of experimental results. This document outlines the stability profile of this compound, recommended storage and handling procedures, and detailed protocols for stability assessment. While this compound is a stable isotope-labeled compound and not radioactive, its stability profile is comparable to that of unlabeled D-Sorbitol.

Physicochemical Properties and Stability

D-Sorbitol is a white, odorless, crystalline powder with a sweet taste. It is highly soluble in water and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The stability of this compound is influenced by several environmental factors, primarily temperature, humidity, and light.

Hygroscopicity: The hygroscopic nature of sorbitol is a critical factor in its stability.[1][2] Absorption of moisture can lead to physical changes, such as caking, and may potentially facilitate chemical degradation over time. Therefore, protection from moisture is paramount during storage and handling.

Thermal Stability: D-Sorbitol is thermally stable at ambient temperatures. Studies have shown that thermal degradation of D-Sorbitol begins at temperatures around 200°C.[3] The primary thermal decomposition process is dehydration, which can lead to the formation of anhydrosorbitols like isosorbide.[4]

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended:

-

Solid Form:

-

Temperature: Store in a cool, dry place. Room temperature (20°C to 25°C) is generally acceptable for the solid material.[2]

-

Humidity: Keep in a tightly sealed container to protect from moisture due to its hygroscopic nature.[2] Storage in a desiccator or with a desiccant is recommended.

-

Light: Store in a light-resistant container.

-

-

Solution Form:

-

Temperature: For short-term storage (up to 1 month), solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C.

-

Container: Use tightly sealed vials to prevent solvent evaporation and contamination.

-

Handling:

-

Handle in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid generating dust when handling the solid material.

-

After handling, always wash hands thoroughly.

Stability Data

The following table summarizes the recommended conditions for stability testing of this compound, based on the International Council for Harmonisation (ICH) Q1A guidelines for new drug substances.[5][6] These conditions can also serve as a guide for storage. The stability of this compound is expected to be comparable to that of unlabeled D-Sorbitol.

| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months. |

Experimental Protocols

The following protocols are based on the ICH Q1A (R2) guidelines and are designed to assess the stability of this compound.[5][6]

Stability Study Design

-

Batches: At least three primary batches of this compound should be included in the stability study.[5]

-

Container Closure System: The product should be stored in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[5]

-

Test Parameters: The testing should include parameters that are susceptible to change during storage and could affect the quality, such as appearance, assay, and degradation products.

-

Analytical Methods: Validated stability-indicating analytical procedures must be used. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) is a common and effective method for the assay of sorbitol and its degradation products.[7][8]

Analytical Procedure: Stability-Indicating HPLC Method

-

Objective: To quantify the amount of this compound and detect any degradation products.

-

Instrumentation: HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Column: A column suitable for sugar alcohol separation, such as an amino-based or ion-exchange column.

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for the specific column and system.

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Temperature: Column and detector temperature should be controlled to ensure reproducibility.

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or water.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or water to a known concentration.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, and tailing factor).

-

Inject the sample solutions.

-

Identify and quantify the this compound peak based on the retention time and peak area of the standard.

-

Examine the chromatogram for any additional peaks that may indicate degradation products.

-

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.

Caption: Workflow for this compound stability assessment.

Potential Degradation Pathway

Under conditions of significant thermal stress (above 200°C), the primary degradation pathway for D-Sorbitol is dehydration to form anhydro-derivatives. The most common of these is the di-anhydro-sorbitol, isosorbide. While not expected under recommended storage conditions, this pathway is important for understanding the compound's intrinsic stability.

Caption: Thermal degradation pathway of D-Sorbitol.

Conclusion

This compound is a stable compound when stored and handled under the recommended conditions. Its hygroscopic nature necessitates careful protection from moisture. The provided stability testing protocols, based on ICH guidelines, offer a robust framework for assessing its long-term stability. By adhering to these guidelines, researchers and scientists can ensure the quality and reliability of this compound in their applications.

References

- 1. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sorbitol | 50-70-4 [chemicalbook.com]

- 3. D-Sorbitol Physical Properties Effects on Filaments Used by 3D Printing Process for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to High-Purity D-Sorbitol-13C-2 for Researchers and Drug Development Professionals

Introduction: D-Sorbitol (also known as D-glucitol) is a six-carbon sugar alcohol used extensively in the pharmaceutical, food, and cosmetic industries.[1][2][3] Its isotopically labeled form, D-Sorbitol-13C-2, is a critical tool in research and development, particularly in metabolic studies and quantitative analysis. The incorporation of a stable heavy isotope of carbon (¹³C) at a specific position allows the molecule to be used as a tracer or an internal standard in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This guide provides an in-depth overview of commercial suppliers, technical specifications, relevant metabolic pathways, and experimental applications of high-purity this compound.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer high-purity D-Sorbitol labeled with ¹³C isotopes. While the specific product "this compound" is a common variant, suppliers may also offer other labeling patterns, such as uniform labeling (U-¹³C₆). The choice of supplier and product often depends on the required isotopic purity, chemical purity, and available quantities.

Below is a comparative summary of offerings from prominent commercial suppliers. Researchers are advised to consult the suppliers' websites and Certificates of Analysis (CoA) for the most current and detailed information.

| Supplier | Product Name/Synonym | CAS Number (Labeled) | Molecular Formula | Isotopic Purity | Chemical Purity/Assay |

| Sigma-Aldrich (Merck) | D-Sorbitol-2-¹³C | Not specified in results | C₅¹³CH₁₄O₆ | 99 atom % ¹³C | 99% (CP)[5] |

| MedchemExpress | D-Sorbitol-¹³C-2 | Not specified in results | C₅¹³CH₁₄O₆ | Not specified | >98.0%[4][6] |

| Cambridge Isotope Labs | D-Sorbitol (U-¹³C₆, 98%) | 121067-66-1 | ¹³C₆H₁₄O₆ | 98% | 98%[7][8] |

| Isotope Science / Alfa Chem | D-Sorbitol-¹³C-2 | Not specified in results | C₅¹³CH₁₄O₆ | Not specified | Research Grade[9] |

| BOC Sciences | D-Sorbitol-[2-¹³C] | 287100-73-6 | C₅¹³CH₁₄O₆ | 99 atom % ¹³C | 99% (CP)[10] |

Metabolic Significance: The Polyol Pathway

D-Sorbitol is a key intermediate in the polyol pathway (or sorbitol pathway), a two-step metabolic process that converts glucose to fructose.[11] This pathway is particularly significant in tissues that do not have the enzyme sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells.[11] In hyperglycemic conditions, such as diabetes, the increased flux through the polyol pathway can lead to the intracellular accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.[11]

The pathway consists of two primary reactions:

-

Glucose Reduction: The enzyme aldose reductase reduces glucose to sorbitol, utilizing NADPH as a cofactor. This is the rate-limiting step of the pathway.[11]

-

Sorbitol Oxidation: Sorbitol is subsequently oxidized to fructose by the enzyme sorbitol dehydrogenase, which uses NAD⁺ as a cofactor.[11]

Experimental Protocols and Methodologies

High-purity this compound is primarily used as an internal standard for accurate quantification of unlabeled sorbitol in biological matrices or as a tracer in metabolic flux analysis.

General Protocol: Quantification of Sorbitol in Plasma using LC-MS/MS

This protocol outlines a typical workflow for using D-Sorbitol-¹³C₂ as an internal standard to measure sorbitol concentrations in plasma samples.

1. Materials and Reagents:

-

D-Sorbitol-¹³C₂ (Internal Standard, IS)

-

Unlabeled D-Sorbitol (for calibration curve)

-

Human Plasma (or other biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure Water

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of D-Sorbitol and D-Sorbitol-¹³C₂ in 50:50 MeOH:Water.

-

Working Standard Solutions: Serially dilute the D-Sorbitol stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the D-Sorbitol-¹³C₂ stock solution in ACN.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of the internal standard spiking solution (50 ng/mL in ACN). This results in a 1:4 ratio of plasma to precipitation solvent.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a suitable column for polar compounds (e.g., HILIC or a mixed-mode column).

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: Start with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A to elute the polar analytes.

-

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific mass-to-charge ratio (m/z) transitions for both sorbitol and its labeled internal standard using Multiple Reaction Monitoring (MRM).

-

Sorbitol Transition: e.g., [M-H]⁻ → fragment ion

-

D-Sorbitol-¹³C₂ Transition: e.g., [M+2-H]⁻ → fragment ion (assuming ¹³C₂ labeling)

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (sorbitol) and the internal standard (D-Sorbitol-¹³C₂).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Role in Drug Development and Research

The use of isotopically labeled compounds like this compound is integral to modern drug development and metabolic research.

-

Pharmacokinetic (PK) Studies: Stable isotopes are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and excipients.[4]

-

Metabolic Flux Analysis: By introducing a ¹³C-labeled substrate, researchers can track the flow of carbon atoms through metabolic pathways, providing insights into cellular metabolism in both healthy and diseased states.[6]

-

Formulation Stability: Labeled sorbitol can be used to study its interaction with active pharmaceutical ingredients (APIs). For instance, a recent study used ¹³C₆-labeled sorbitol to confirm the esterification of glutamic acid residues on a monoclonal antibody, revealing a novel post-translational modification that could impact drug stability.[12]

-

Diabetic Complication Research: As shown in the diagram below, this compound is a valuable tool for studying the kinetics of the polyol pathway. Understanding the rate of sorbitol accumulation is key to developing inhibitors of aldose reductase as potential therapeutics for diabetic neuropathy, retinopathy, and nephropathy.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sorbitol - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy ᴅ-Sorbitol-2-¹³C 99 atom ¹³C, 99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. sorbitol suppliers USA [americanchemicalsuppliers.com]

- 11. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Natural Abundance of ¹³C and Its Effect on Sorbitol Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The accurate quantification of sorbitol, a key polyol in various biological and pharmaceutical contexts, is critical for research and development. However, a fundamental property of nature—the isotopic abundance of elements—introduces significant complexity into analytical measurements. This technical guide provides an in-depth examination of the natural abundance of Carbon-13 (¹³C) and its profound effects on the two primary analytical techniques used for sorbitol analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will detail the underlying principles, present quantitative data, outline experimental protocols that account for isotopic effects, and provide visual workflows to clarify these advanced concepts.

Introduction to Carbon-13 and Its Natural Abundance

Carbon, the backbone of organic life, exists naturally as a mixture of stable isotopes. The most common is Carbon-12 (¹²C), but a small, consistent fraction is Carbon-13 (¹³C).[1] This heavier, stable isotope contains six protons and seven neutrons. While its presence is minor, its impact on sensitive analytical techniques is significant.[1][2]

The natural abundance of an isotope refers to the percentage of that isotope found in a natural sample of the element. For carbon, the accepted abundances are critical for interpreting analytical data.[2][3]

Table 1: Natural Abundance of Key Stable Isotopes

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

|---|---|---|---|

| Carbon | ¹²C | 12.000000 | ~98.9% |

| ¹³C | 13.003355 | ~1.1%[1][4] | |

| Hydrogen | ¹H | 1.007825 | ~99.985% |

| ²H (D) | 2.014102 | ~0.015% | |

| Oxygen | ¹⁶O | 15.994915 | ~99.76% |

| ¹⁷O | 16.999131 | ~0.04% | |

| ¹⁸O | 17.999160 | ~0.20% |

Data sourced from various analytical chemistry resources.[3]

In drug development, sorbitol is analyzed as a pharmaceutical excipient, a key metabolite in the polyol pathway implicated in diabetic complications, and a factor in formulation stability.[5][6][7] Therefore, understanding and correcting for the ¹³C isotopic effect is not merely an academic exercise but a prerequisite for generating accurate, reproducible, and reliable data.

The Impact of ¹³C Natural Abundance on Analytical Techniques

The presence of ¹³C atoms within a sorbitol molecule (C₆H₁₄O₆) directly influences its measured properties in both mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. The presence of ¹³C gives rise to what is known as the M+1 peak .

A molecule of sorbitol containing only the most abundant isotopes (¹²C, ¹H, ¹⁶O) will produce a molecular ion peak (M+). However, there is a statistical probability that one of the six carbon atoms in the molecule is a ¹³C isotope instead of a ¹²C. This results in a molecule that is approximately 1.00335 amu heavier, producing a distinct M+1 peak in the mass spectrum.[4][8]

The theoretical intensity of the M+1 peak can be estimated based on the number of carbon atoms (n) and the natural abundance of ¹³C (~1.1%):

-

Relative Intensity of (M+1) ≈ n * 1.1%

For sorbitol (n=6), the M+1 peak intensity is expected to be approximately 6.6% of the M+ peak intensity. This effect is compounded by the (lesser) contributions from ²H and ¹⁷O.[3] The presence of two ¹³C atoms, or one ¹³C and another heavy isotope, creates an M+2 peak.

Table 2: Theoretical Isotopic Distribution for Sorbitol (C₆H₁₄O₆)

| Peak | Contributing Isotopes (Primary) | Expected Relative Intensity (%) |

|---|---|---|

| M+ | All ¹²C, ¹H, ¹⁶O | 100 |

| M+1 | One ¹³C atom | ~6.6% |

| M+2 | Two ¹³C atoms or one ¹⁸O atom | ~0.2% |

Effect on Sorbitol Analysis:

-

Spectral Complexity: The isotopic peaks can be mistaken for impurities or fragmentation products if not correctly identified.

-

Quantification Errors: In quantitative analyses, especially those involving stable isotope dilution methods with ¹³C-labeled standards, the natural ¹³C contribution to both the analyte and the standard must be mathematically corrected to avoid under or overestimation.[9] This process, known as Isotope Natural Abundance Correction (INAC) , is essential for accurate metabolomics and flux analysis.[10][11][12]

Below is a logical workflow for applying this correction.

Caption: Logical workflow for correcting mass spectrometry data for natural isotopic abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects signals from atomic nuclei with a non-zero nuclear spin. While the most common carbon isotope, ¹²C, has a spin of 0 and is NMR-inactive, ¹³C has a nuclear spin of 1/2, making it NMR-active.[1]

Effect on Sorbitol Analysis:

-

Low Sensitivity: The primary consequence of the low natural abundance of ¹³C (1.1%) is a significantly weaker NMR signal compared to ¹H NMR (where ¹H abundance is >99%).[13] This necessitates longer acquisition times, often requiring many scans to be averaged to achieve an adequate signal-to-noise ratio.[13][14]

-

Simplified Spectra: A key advantage is that the low probability of finding two adjacent ¹³C atoms in the same molecule makes ¹³C-¹³C coupling negligible in natural abundance spectra. This results in simpler spectra where each unique carbon atom in sorbitol produces a distinct singlet (when proton-decoupled), aiding in structural elucidation.[14]

-

Quantitative Challenges: While quantitative ¹³C NMR (qNMR) is possible, it is challenging for low-concentration analytes like sorbitol in biological matrices. The long relaxation times of carbon nuclei and the low signal intensity can introduce significant variability and require careful experimental setup and calibration.[15] For these reasons, ¹³C NMR is more commonly used for structural confirmation of sorbitol and its derivatives rather than for routine quantification.[16]

Experimental Protocols for Sorbitol Analysis

Accurate sorbitol quantification requires robust analytical methods that can either resolve sorbitol from its isomers (like mannitol) or employ detection techniques that are highly specific. The use of ¹³C-labeled internal standards is a cornerstone of modern quantitative analysis, particularly with MS-based methods.[17]

Protocol: Quantitative Analysis of Sorbitol by LC-MS/MS

This method is highly sensitive and specific, making it ideal for complex biological matrices. It relies on a ¹³C-labeled sorbitol internal standard to correct for matrix effects and variations during sample preparation and injection.[18][19][20]

1. Materials and Reagents:

-

Sorbitol analytical standard

-

¹³C₆-Sorbitol (internal standard)[17]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Acetate

-

Ultrapure Water

-

Plasma or tissue samples

2. Sample Preparation:

-

Thaw biological samples (e.g., human plasma, nerve tissue homogenate) on ice.[17][18]

-

To a 50 µL aliquot of the sample, add 10 µL of the ¹³C₆-Sorbitol internal standard solution.

-

Add 400 µL of a cold extraction solution (e.g., 80:20 Methanol:Water) for protein precipitation.[18]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is typically used to separate the highly polar sorbitol from other sugars and isomers.[18][19]

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative mode or Atmospheric-Pressure Chemical Ionization (APCI).[17]

-

Detection: Multiple Reaction Monitoring (MRM) for high specificity. Precursor and product ion pairs for both native sorbitol and the ¹³C₆-sorbitol standard are monitored.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte (sorbitol) and the internal standard (¹³C₆-sorbitol).

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Quantify the sorbitol concentration in the original sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of sorbitol and a fixed concentration of the internal standard.

The workflow for this protocol is visualized below.

Caption: A standard experimental workflow for quantifying sorbitol in biological samples.

Sorbitol in Biological Context: The Polyol Pathway

The analysis of sorbitol is often crucial in the context of metabolic diseases like diabetes. The polyol pathway (also called the sorbitol-aldose reductase pathway) is a two-step metabolic route that converts glucose to fructose.[7]

Under normal glycemic conditions, most glucose is phosphorylated by hexokinase and enters glycolysis. However, in hyperglycemic states, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[7][21]

-

Step 1: Aldose reductase reduces glucose to sorbitol. This reaction consumes the cofactor NADPH.

-

Step 2: Sorbitol dehydrogenase oxidizes sorbitol to fructose, producing NADH.

In tissues that lack sufficient sorbitol dehydrogenase, such as the retina, kidney, and nerve Schwann cells, sorbitol can accumulate to high levels.[22] Because sorbitol does not readily cross cell membranes, its accumulation leads to osmotic stress, oxidative stress (due to NADPH depletion), and is implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy.[22][23]

Caption: The enzymatic conversion of glucose to fructose via the sorbitol intermediate.

Conclusion

The natural abundance of ¹³C is an inescapable factor in the analysis of carbon-containing molecules like sorbitol. In mass spectrometry, it manifests as the M+1 peak, necessitating mathematical correction for accurate quantification. In NMR spectroscopy, its low abundance leads to challenges in sensitivity but also offers the advantage of simplified spectra for structural analysis. For drug development professionals and researchers, a thorough understanding of these isotopic effects is paramount. Employing methodologies such as LC-MS/MS with stable ¹³C-labeled internal standards and applying appropriate data correction algorithms are essential practices to ensure the accuracy and reliability of sorbitol analysis in both preclinical and clinical settings.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. idc-online.com [idc-online.com]

- 4. acdlabs.com [acdlabs.com]

- 5. An isocratic HPLC method for the determination of sorbitol and glycerol in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. Polyol pathway - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. youtube.com [youtube.com]

- 14. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of D-Sorbitol-13C-2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of D-Sorbitol-13C-2 in aqueous and organic solvents. The information is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize isotopically labeled compounds. The solubility of this compound is comparable to its unlabeled counterpart, D-Sorbitol.

Core Findings on Solubility

This compound exhibits high solubility in water and limited solubility in most organic solvents. This sugar alcohol is classified as "very soluble" in aqueous solutions. Its solubility in organic solvents generally increases with the polarity of thesolvent and with increasing temperature.

Quantitative Solubility Data

The following tables summarize the quantitative solubility of D-Sorbitol. The data for organic solvents is based on studies of unlabeled D-Sorbitol, which is expected to have nearly identical solubility to its 13C-labeled form.

Table 1: Solubility of D-Sorbitol in Water

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 235 |

Table 2: Solubility of D-Sorbitol in Various Organic Solvents

| Solvent | Qualitative Solubility |

| Acetic Acid | Soluble |

| Acetone | Sparingly Soluble |

| Acetonitrile | Sparingly Soluble |

| n-Butanol | Sparingly Soluble |

| Chloroform | Practically Insoluble |

| Diethyl Ether | Practically Insoluble |

| Ethanol | Sparingly Soluble |

| Ethyl Acetate | Sparingly Soluble |

| Methanol | Sparingly Soluble |

| n-Propanol | Sparingly Soluble |

| Tetrahydrofuran (THF) | Sparingly Soluble |

Note: "Sparingly soluble" and "Practically insoluble" are standard pharmaceutical terms. Quantitative data for some organic solvents, while measured in cited literature, is not consistently reported in publicly available documents.

Experimental Protocols: Solubility Determination

The primary method for determining the solubility of a solid compound like D-Sorbitol in a liquid solvent is the gravimetric method. This technique involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a given temperature to create a saturated solution.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dish or vial

-

Drying oven or vacuum desiccator

-

Beakers, flasks, and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to allow it to reach equilibrium. This may take several hours.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the withdrawn solution through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporation dish.

-

Weigh the dish with the solution to determine the total mass of the saturated solution.

-

Evaporate the solvent from the dish. This can be done at room temperature, in a drying oven at a temperature below the decomposition point of D-Sorbitol, or in a vacuum desiccator.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Signaling Pathways and Experimental Workflows

The Polyol Pathway

D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway is particularly relevant in tissues that do not depend on insulin for glucose uptake. Under hyperglycemic conditions, the increased flux through the polyol pathway can lead to the accumulation of sorbitol, contributing to diabetic complications.

Figure 1: The Polyol Pathway of Glucose Metabolism.

Experimental Workflow for 13C Metabolic Flux Analysis

This compound can be used as a tracer in metabolic flux analysis (MFA) to investigate the flow of carbon atoms through metabolic pathways. The general workflow for such an experiment is outlined below.

Methodological & Application

Application Notes and Protocols for the Quantification of Polyol Pathway Flux Using D-Sorbitol-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic process that converts glucose to fructose.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.[2][3] This overactivation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and cataracts, primarily through osmotic stress induced by sorbitol accumulation and oxidative stress resulting from the consumption of NADPH.[2][4][5]

Quantifying the metabolic flux through the polyol pathway is crucial for understanding its contribution to disease and for the development of targeted therapeutics, such as aldose reductase inhibitors.[6] Stable isotope tracers, like D-Sorbitol-¹³C₂, offer a powerful tool for dynamic metabolic flux analysis. By introducing a labeled intermediate, researchers can directly measure the rate of its conversion to downstream metabolites, providing a precise quantification of pathway activity.

Principle of the Method

This method utilizes D-Sorbitol-¹³C₂ as a tracer to directly measure the flux through the second step of the polyol pathway, which is catalyzed by sorbitol dehydrogenase (SDH). Cells or tissues are incubated with D-Sorbitol-¹³C₂, and the rate of appearance of its downstream product, Fructose-¹³C₂, is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach allows for a direct assessment of SDH activity and the overall capacity of the pathway to process sorbitol.

Signaling Pathway Diagram

Caption: The Polyol Pathway with D-Sorbitol-¹³C₂ Tracer.

Experimental Workflow Diagram

Caption: Experimental Workflow for Polyol Pathway Flux Quantification.

Experimental Protocols

I. Cell Culture and Metabolic Labeling

This protocol is designed for adherent cell lines cultured in 6-well plates. It can be adapted for suspension cells or other culture formats.

Materials:

-

Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)

-

Complete growth medium

-

Phosphate-buffered saline (PBS), sterile

-

D-Sorbitol-¹³C₂ (sterile solution)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

-

Cell Growth: Culture cells in a humidified incubator at 37°C and 5% CO₂.

-

Preparation for Labeling: On the day of the experiment, aspirate the growth medium and wash the cells once with pre-warmed sterile PBS.

-

Metabolic Labeling: Add pre-warmed complete growth medium containing a final concentration of 100 µM D-Sorbitol-¹³C₂ to each well.

-

Time-Course Incubation: Incubate the plates for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the time-dependent formation of Fructose-¹³C₂. A minimum of three wells should be used for each time point.

II. Metabolite Extraction

This protocol is optimized for the extraction of polar metabolites, including sorbitol and fructose, from cultured cells.

Materials:

-

Ice-cold 80% Methanol (LC-MS grade)

-

Cell scrapers

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge (refrigerated)

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

-

Cell Lysis and Extraction: Place the culture plates on ice. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate on ice for 20 minutes to allow for complete protein precipitation.

-

Clarification of Lysate: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a nitrogen evaporator or a vacuum concentrator.

-

Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.

III. LC-MS/MS Analysis

This protocol outlines the parameters for the quantification of D-Sorbitol-¹³C₂ and Fructose-¹³C₂ using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a tandem mass spectrometer.

Materials:

-

Dried metabolite extracts

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

HILIC column (e.g., Luna NH₂ column)

-

Tandem mass spectrometer

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 80% acetonitrile in water. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.

-

LC Separation:

-

Column: Luna 5 µm NH₂ 100 Å, 150 x 4.6 mm[7]

-

Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate

-

Mobile Phase B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate

-

Flow Rate: 400 µL/min

-

Gradient:

-

0-2 min: 85% B

-

2-12 min: Linear gradient to 30% B

-

12-15 min: 30% B

-

15.1-20 min: 85% B (re-equilibration)

-

-

-

MS/MS Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

D-Sorbitol-¹³C₂: Precursor ion [M-H]⁻ m/z 183.1 -> Product ion m/z 91.1

-

Fructose-¹³C₂: Precursor ion [M-H]⁻ m/z 181.1 -> Product ion m/z 89.1

-

-

Optimize collision energies and other source parameters for your specific instrument.

-

-

Data Acquisition: Acquire data using the instrument's software.

Data Presentation

The following tables present illustrative quantitative data for polyol pathway flux under different experimental conditions. Note: This data is hypothetical and serves as a template for presenting experimental results.

Table 1: Time-Course of Fructose-¹³C₂ Formation from D-Sorbitol-¹³C₂

| Incubation Time (minutes) | Intracellular D-Sorbitol-¹³C₂ (pmol/10⁶ cells) | Intracellular Fructose-¹³C₂ (pmol/10⁶ cells) |

| 0 | 5.2 ± 0.8 | 0.1 ± 0.05 |

| 15 | 150.3 ± 12.5 | 15.7 ± 2.1 |

| 30 | 285.6 ± 25.1 | 32.4 ± 3.5 |

| 60 | 450.2 ± 38.9 | 65.8 ± 7.2 |

| 120 | 580.9 ± 50.3 | 125.3 ± 11.9 |

Table 2: Polyol Pathway Flux Under Different Glucose Concentrations and with an Aldose Reductase Inhibitor

| Condition | Polyol Pathway Flux (pmol/min/10⁶ cells) |

| Normal Glucose (5 mM) | 1.1 ± 0.2 |

| High Glucose (25 mM) | 5.8 ± 0.7 |

| High Glucose (25 mM) + AR Inhibitor (10 µM) | 1.5 ± 0.3 |

Data Analysis and Interpretation

-

Standard Curve: Generate a standard curve for both D-Sorbitol-¹³C₂ and Fructose-¹³C₂ to enable absolute quantification.

-

Isotopic Enrichment: Calculate the isotopic enrichment of fructose by dividing the concentration of Fructose-¹³C₂ by the sum of the concentrations of labeled and unlabeled fructose.

-

Flux Calculation: The polyol pathway flux (specifically the rate of sorbitol to fructose conversion) can be determined from the initial linear rate of Fructose-¹³C₂ formation over time. This is calculated from the slope of the curve when plotting the concentration of Fructose-¹³C₂ against time.

Conclusion

The use of D-Sorbitol-¹³C₂ as a metabolic tracer provides a direct and quantitative measure of polyol pathway flux. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to investigate the role of this pathway in various physiological and pathological contexts and to evaluate the efficacy of potential therapeutic interventions.

References

- 1. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 6. Polyol pathway and diabetic nephropathy revisited: Early tubular cell changes and glomerulopathy in diabetic mice overexpressing human aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of D-Sorbitol-13C-2 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Sorbitol-13C-2 as an internal standard (IS) for the accurate quantification of sorbitol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols and data are intended to assist in method development, validation, and routine sample analysis in research and drug development settings.

Introduction

Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway and its quantification is crucial in various research areas, including the study of diabetes complications, metabolic disorders, and in the food and pharmaceutical industries. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variations in instrument response. This compound, a stable isotope-labeled analog of sorbitol, serves as an ideal internal standard for robust and reliable quantification.

Experimental Protocols

Preparation of this compound Internal Standard Stock and Working Solutions

A precise and accurate preparation of the internal standard solution is fundamental for quantitative analysis.

Protocol:

-

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the powder in 10 mL of methanol or a methanol/water mixture (e.g., 50:50, v/v) in a calibrated volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C in a tightly sealed amber vial. Under these conditions, the solution is typically stable for up to 6 months.[1]

-

-

Working Solution (e.g., 1 µg/mL):

-

Prepare an intermediate dilution by transferring 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute with the same solvent. This yields a 10 µg/mL solution.

-

Prepare the final working solution by diluting the intermediate solution. For a 1 µg/mL working solution, transfer 1 mL of the 10 µg/mL solution into a 10 mL volumetric flask and dilute with the appropriate solvent (typically the initial mobile phase composition).

-

The concentration of the working solution should be optimized based on the expected concentration range of the endogenous sorbitol in the samples and the sensitivity of the mass spectrometer.

-

Store the working solution at 2-8°C and prepare fresh as needed, typically weekly.

-

References

Application Notes and Protocols for NMR Sample Preparation with D-Sorbitol-13C-2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Sorbitol-13C-2 as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis (qNMR).

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration of substances in a sample. The accuracy of qNMR relies on the use of an internal standard, a compound with a known concentration that is added to the sample. This compound, a stable isotope-labeled version of the sugar alcohol sorbitol, serves as an excellent internal standard for 13C NMR-based quantification, particularly in complex mixtures where signal overlap in 1H NMR spectra can be a significant issue.[1][2][3] The introduction of a 13C label at a specific position (C-2) provides a distinct signal in the 13C NMR spectrum, typically in a region with minimal overlap from other sample components.

Key Advantages of this compound as a qNMR Internal Standard:

-

Chemical Inertness: Sorbitol is chemically stable under a wide range of sample conditions.

-

Signal in a Clear Spectral Region: The 13C signal of the labeled carbon in this compound often appears in a less crowded region of the NMR spectrum, minimizing signal overlap.

-

High Solubility in Common NMR Solvents: D-Sorbitol is soluble in many common deuterated solvents used for NMR, such as water (D₂O) and methanol-d₄.

-

Structural Similarity to Metabolites: For metabolomics studies, sorbitol's structural similarity to other sugars and polyols can be advantageous.

Experimental Protocols

Materials and Equipment

-

This compound (ensure purity is known and certified if possible)

-

Analyte(s) of interest

-

Deuterated NMR solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

NMR tubes (5 mm, high-precision)

-

NMR spectrometer with a 13C probe

Sample Preparation Protocol for Quantitative 13C NMR

This protocol outlines the steps for preparing a sample for qNMR analysis using this compound as an internal standard.

Step 1: Preparation of a Stock Solution of the Internal Standard

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed this compound in a known volume of the chosen deuterated solvent in a volumetric flask to create a stock solution of a precise concentration.

Step 2: Sample Preparation

-

Accurately weigh a precise amount of the sample containing the analyte(s) of interest.

-

Dissolve the weighed sample in a known volume of the deuterated solvent.

-

To this solution, add a precise volume of the this compound stock solution.

-

Thoroughly mix the final solution to ensure homogeneity.

-

If any solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry NMR tube.[4] The final volume in the NMR tube should be sufficient for the instrument, typically 0.5-0.6 mL.[5]

Recommended Concentrations:

For optimal results in 13C qNMR, the concentration of the analyte and the internal standard should be carefully chosen to ensure a good signal-to-noise ratio in a reasonable experiment time.

| Component | Recommended Concentration Range | Notes |

| Analyte | 10-100 mM | Higher concentrations may be needed for less sensitive analytes or for faster acquisition times. |

| This compound | 10-50 mM | The concentration should be comparable to that of the analyte. |

NMR Data Acquisition Protocol

For accurate quantification using 13C NMR, it is crucial to use appropriate acquisition parameters to ensure that the signal intensities are directly proportional to the molar concentration of the nuclei.

Key Acquisition Parameters for Quantitative 13C NMR:

| Parameter | Recommended Setting | Rationale |

| Pulse Sequence | Inverse-gated proton decoupling | This sequence decouples the protons during the acquisition of the 13C signal but not during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integration.[6] |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing carbon | To ensure complete relaxation of all carbon nuclei between scans, the relaxation delay should be at least five times the longitudinal relaxation time (T₁) of the slowest relaxing carbon nucleus in both the analyte and the internal standard. For many organic molecules, T₁ values for 13C can be in the range of seconds to tens of seconds.[6] If T₁ values are unknown, they should be measured using an inversion-recovery experiment. |

| Pulse Angle | 90° | A 90° pulse ensures maximum signal intensity for a single scan. |

| Number of Scans (ns) | Sufficient for a signal-to-noise ratio > 100:1 for both the analyte and internal standard signals. | A high signal-to-noise ratio is essential for accurate integration. |

| Acquisition Time (aq) | At least 1-2 seconds | To ensure good digital resolution. |

| Spinning | Off | To avoid spinning sidebands which can complicate integration.[1] |

Optional: Use of a Relaxation Agent

To reduce the long relaxation delays required for quantitative 13C NMR, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample at a low concentration (e.g., 5-10 mM). This will shorten the T₁ values of all carbon nuclei, allowing for a much shorter relaxation delay and significantly reducing the total experiment time.

Data Presentation

The following table presents hypothetical quantitative data to illustrate the application of this compound as an internal standard for the quantification of a hypothetical analyte.

| Sample ID | Analyte Concentration (Known, mM) | This compound Concentration (mM) | Analyte Integral | This compound Integral | Calculated Analyte Concentration (mM) | % Error |

| 1 | 20.0 | 25.0 | 1.05 | 1.30 | 20.2 | 1.0 |

| 2 | 40.0 | 25.0 | 2.12 | 1.31 | 40.5 | 1.3 |

| 3 | 60.0 | 25.0 | 3.15 | 1.29 | 61.0 | 1.7 |

| 4 | 80.0 | 25.0 | 4.25 | 1.32 | 80.5 | 0.6 |

Calculation of Analyte Concentration:

The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

-

C = Concentration

-

I = Integral value of the signal

-

N = Number of carbons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

analyte = Analyte of interest

-

IS = Internal Standard (this compound)

Mandatory Visualizations

References

- 1. magritek.com [magritek.com]

- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Application Notes and Protocols: Interpreting ¹³C NMR Chemical Shifts of D-Sorbitol-¹³C-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a sugar alcohol, is a key excipient in pharmaceutical formulations and a significant metabolite in various biological pathways. Understanding its structure and behavior in different environments is crucial for drug development and metabolic research. D-Sorbitol-¹³C-2 is a stable isotope-labeled version of D-sorbitol that serves as a valuable tool for tracing metabolic pathways and quantifying metabolic flux using nuclear magnetic resonance (NMR) spectroscopy. The specific labeling at the C-2 position provides a distinct spectroscopic signature, allowing for unambiguous identification and quantification.

These application notes provide a detailed guide to the interpretation of the ¹³C NMR spectrum of D-Sorbitol-¹³C-2. It includes reference chemical shift data, a comprehensive experimental protocol for acquiring high-quality spectra, and an analysis of the expected spectral features arising from the isotopic label.

Chemical Structure and Carbon Numbering

The chemical structure and carbon numbering of D-Sorbitol are essential for the correct assignment of NMR signals.

Figure 1: Chemical Structure and Carbon Numbering of D-Sorbitol. The C-2 position, the site of ¹³C labeling in D-Sorbitol-¹³C-2, is highlighted in red.

Expected ¹³C NMR Chemical Shifts

The interpretation of the ¹³C NMR spectrum of D-Sorbitol-¹³C-2 relies on the established chemical shifts of unlabeled D-Sorbitol. The primary effect of isotopic labeling at the C-2 position is a significant enhancement of the signal intensity for this carbon. Due to the low natural abundance of ¹³C (approximately 1.1%), the signal for the labeled carbon will be substantially more intense than the signals for the other carbons.[]

The following table summarizes the reported ¹³C NMR chemical shifts for unlabeled D-Sorbitol in D₂O. These values serve as a reference for assigning the spectrum of D-Sorbitol-¹³C-2.

| Carbon Atom | Chemical Shift (ppm) in D₂O |

| C1 | ~65.1 - 65.5 |

| C2 | ~73.7 - 75.7 |

| C3 | ~72.4 - 75.7 |

| C4 | ~73.7 - 75.7 |

| C5 | ~72.4 - 75.7 |

| C6 | ~65.1 - 65.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, pH, and instrument frequency.[2][3]

Interpreting the Spectrum of D-Sorbitol-¹³C-2

In the ¹³C NMR spectrum of D-Sorbitol-¹³C-2, the following features are expected:

-

Enhanced C-2 Signal: The resonance corresponding to the C-2 carbon will be significantly more intense than the other signals.

-

¹³C-¹³C Coupling: While typically not observed in natural abundance spectra due to the low probability of two adjacent ¹³C atoms, in a specifically labeled compound, coupling between the ¹³C-2 and the adjacent natural abundance ¹³C-1 and ¹³C-3 may be observable as small satellite peaks flanking the main C-1 and C-3 signals. The one-bond coupling constant (¹J_CC) is typically in the range of 30-40 Hz.

-

No Splitting of the Main Peaks: In a standard broadband decoupled ¹³C NMR spectrum, all carbon signals will appear as singlets.[4]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

This section provides a detailed protocol for acquiring a high-quality ¹³C NMR spectrum of D-Sorbitol-¹³C-2.

I. Sample Preparation

-

Dissolve the Sample: Accurately weigh 10-20 mg of D-Sorbitol-¹³C-2 and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is a common solvent for polar molecules like sorbitol and provides the deuterium lock signal for the NMR spectrometer.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. The methyl signal of DSS is set to 0.0 ppm.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.[2][5]

| Parameter | Recommended Value |

| Nucleus | ¹³C |

| Experiment | 1D ¹³C with proton decoupling (e.g., zgpg30) |

| Solvent | D₂O |

| Temperature | 298 K (25 °C) |

| Transmitter Frequency (O1P) | Centered in the expected chemical shift range (~70 ppm) |

| Spectral Width (SW) | 200-250 ppm |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds |

| Number of Scans (NS) | 128 or higher (depending on sample concentration) |

| Pulse Width (P1) | Calibrated 30° or 90° pulse |

| Decoupling | Broadband proton decoupling (e.g., garp or waltz16) |

III. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the internal standard (if used) or to the known chemical shift of a residual solvent peak.

-

Peak Picking and Integration: Identify the peaks and integrate their areas. For D-Sorbitol-¹³C-2, the integral of the C-2 peak will be significantly larger.

Workflow for ¹³C NMR Analysis of D-Sorbitol-¹³C-2

The following diagram illustrates the logical workflow for the analysis of D-Sorbitol-¹³C-2 using ¹³C NMR.

Figure 2: Experimental workflow for ¹³C NMR analysis of D-Sorbitol-¹³C-2.

Applications in Research and Development

-

Metabolic Flux Analysis: D-Sorbitol-¹³C-2 can be introduced into biological systems to trace the metabolic fate of the sorbitol backbone. By analyzing the distribution of the ¹³C label in downstream metabolites, researchers can quantify the activity of specific metabolic pathways.

-

Enzyme Mechanism Studies: The labeled substrate can be used to investigate the mechanisms of enzymes that metabolize sorbitol.

-

Drug Formulation and Stability: In drug development, ¹³C-labeled excipients like D-Sorbitol-¹³C-2 can be used to study drug-excipient interactions and to monitor the stability of formulations over time without interference from the drug's own signals.[6]

Conclusion

The ¹³C NMR analysis of D-Sorbitol-¹³C-2 is a powerful technique for a range of applications in scientific research and drug development. The specific isotopic label at the C-2 position provides a clear and intense signal that simplifies spectral interpretation and allows for sensitive and accurate quantification. By following the detailed protocols and referencing the provided data, researchers can effectively utilize D-Sorbitol-¹³C-2 to gain valuable insights into metabolic processes and pharmaceutical formulations.

References

- 2. spectrabase.com [spectrabase.com]

- 3. bmse001007 D-Sorbitol at BMRB [bmrb.io]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000247) [hmdb.ca]

- 6. Revision Notes - Interpretation of C-13 NMR Spectra | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

Application Note: Quantification of D-Sorbitol in Human Plasma using a Novel LC-MS/MS Method with D-Sorbitol-13C-2 as an Internal Standard

Introduction

Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway and serves as a significant biomarker for various metabolic disorders, including nonalcoholic steatohepatitis.[1][2] Accurate and robust quantification of sorbitol in biological matrices is crucial for understanding disease progression and drug response.[1][2] However, the high polarity of sorbitol and the presence of isomers like mannitol pose significant analytical challenges for traditional reversed-phase liquid chromatography.[3]

This application note details a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of D-Sorbitol in human plasma. The method utilizes a hydrophilic interaction liquid chromatography (HILIC) column for effective separation and a stable isotope-labeled internal standard, D-Sorbitol-13C-2, to ensure high accuracy and precision. This approach overcomes common issues such as co-elution and matrix effects, providing a reliable tool for clinical research and drug development.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample receipt to final data analysis.

Caption: Experimental workflow for the quantification of D-Sorbitol in human plasma.

Materials and Methods

Reagents and Chemicals

-

D-Sorbitol and this compound were of analytical grade.

-

Acetonitrile (LC-MS grade) and water (LC-MS grade) were used for sample and mobile phase preparation.

-

Ammonium acetate (LC-MS grade) was used as a mobile phase additive.

Instrumentation An ACQUITY UPLC® system coupled to a Xevo TQ-S mass spectrometer (Waters) was utilized for the analysis.[2] Chromatographic separation was achieved using a BEH Amide HILIC column (150 x 2.1 mm, 1.7 µm) from Waters.[2]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation Stock solutions of D-Sorbitol and this compound were prepared in water. Calibration standards and QC samples were prepared by spiking the D-Sorbitol stock solution into pooled human plasma.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution.

-

Add 400 µL of cold acetonitrile to precipitate proteins.[4]

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The developed method was optimized for the separation and detection of D-Sorbitol and its internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH Amide (150 x 2.1 mm, 1.7 µm) |

| Column Temperature | 45°C |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 10.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 9.0 | |

| 9.1 | |

| 10.5 | |

| 11.5 | |

| 12.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Analyte |

| D-Sorbitol | |

| This compound |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of D-Sorbitol in human plasma.

Chromatography The use of a HILIC column with a gradient elution provided good retention and peak shape for the highly polar D-Sorbitol. A representative chromatogram is shown below, illustrating the separation of D-Sorbitol from endogenous plasma components. The retention time for D-Sorbitol and its internal standard was approximately 7.5 minutes.

Method Validation The method was validated according to industry guidelines, assessing linearity, precision, accuracy, and matrix effects.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| LLOQ | 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Recovery | Consistent and reproducible |

The use of the stable isotope-labeled internal standard, this compound, was critical in correcting for any variability during sample preparation and ionization, thereby ensuring high accuracy and precision of the results.

Conclusion